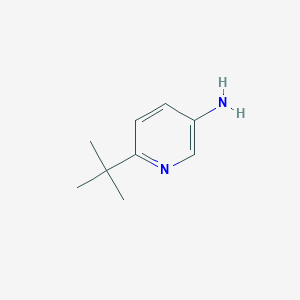

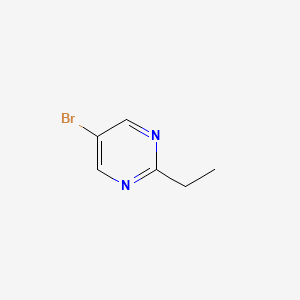

5-溴-2-乙基嘧啶

描述

5-Bromo-2-ethylpyrimidine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-2-ethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒活性

已合成5-溴-2-乙基嘧啶衍生物并进行了抗病毒活性测试。例如,5-取代-2,4-二氨基嘧啶显示出对逆转录病毒在细胞培养中复制的显著抑制作用。然而,它们对单纯疱疹病毒和巨细胞病毒等DNA病毒的有效性有限。值得注意的是,一些衍生物显示出显著的抗逆转录病毒活性,与阿德福韦和替诺福韦等参考药物相当,且在某些浓度下没有可测量的毒性 (Hocková等,2003)。

金属络合分子棒的合成

已开发了高效的5-溴化和5,5'-二溴化2,2'-联吡啶和2,2'-联嘧啶的合成方法,这对于制备金属络合分子棒很有用。这些合成涉及斯蒂尔偶联和还原对称偶联过程,产物适合构建复杂的分子结构 (Schwab et al., 2002)。

CK2抑制剂的合成

通过Minisci反应合成的5-卤代嘧啶衍生物已被用于制备有效的CK2抑制剂。这展示了这些化合物在药理学中的应用,它们作为开发治疗剂的关键中间体 (Regan et al., 2012)。

钯催化的C-C偶联

5-溴基嘧啶已被用于钯催化的C-C偶联反应,以产生取代芳基的嘧啶。这种方法提供了一种多功能的途径来修改嘧啶环,这在合成复杂有机分子中至关重要 (Verbitskiy et al., 2013)。

安全和危害

作用机制

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Generally, drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The interaction between 5-Bromo-2-ethylpyrimidine and its targets, and the resulting changes, are areas for future investigation.

Biochemical Pathways

Pyrimidine derivatives can be involved in various biochemical pathways depending on their specific structure and targets

Pharmacokinetics

A comprehensive pharmacokinetic study would provide insights into the compound’s bioavailability, half-life, distribution in the body, metabolism, and excretion .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .

生化分析

Biochemical Properties

5-Bromo-2-ethylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Bromo-2-ethylpyrimidine can undergo nucleophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds and the modification of biomolecules . Additionally, it can participate in free radical reactions, where the bromine atom can be replaced by other functional groups, altering the biochemical properties of the compound .

Cellular Effects

The effects of 5-Bromo-2-ethylpyrimidine on cellular processes are diverse and depend on the concentration and duration of exposure. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-ethylpyrimidine can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways . It can also affect gene expression by binding to DNA or RNA, leading to changes in transcriptional and translational activity . Furthermore, 5-Bromo-2-ethylpyrimidine can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-2-ethylpyrimidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and nucleic acids, through covalent or non-covalent interactions . For instance, 5-Bromo-2-ethylpyrimidine can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can interact with DNA or RNA, causing structural changes that affect gene expression and protein synthesis . These molecular interactions underpin the diverse biochemical and cellular effects of 5-Bromo-2-ethylpyrimidine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-ethylpyrimidine can change over time due to factors such as stability, degradation, and long-term exposure. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to 5-Bromo-2-ethylpyrimidine can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-ethylpyrimidine in animal models vary with different dosages. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of 5-Bromo-2-ethylpyrimidine can lead to cellular toxicity, organ damage, and other adverse effects in animal models . Threshold effects, where a specific dosage level triggers a significant biological response, have also been observed in studies involving 5-Bromo-2-ethylpyrimidine . Understanding the dosage effects of this compound is crucial for determining safe and effective usage in biochemical and biomedical research.

Metabolic Pathways

5-Bromo-2-ethylpyrimidine is involved in various metabolic pathways, where it interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have different biochemical properties . Additionally, 5-Bromo-2-ethylpyrimidine can affect the activity of metabolic enzymes, altering the flow of metabolites through metabolic pathways and impacting overall cellular metabolism . These interactions highlight the importance of 5-Bromo-2-ethylpyrimidine in regulating metabolic processes.

Transport and Distribution

The transport and distribution of 5-Bromo-2-ethylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 5-Bromo-2-ethylpyrimidine can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are critical for understanding the cellular effects and pharmacokinetics of 5-Bromo-2-ethylpyrimidine.

Subcellular Localization

The subcellular localization of 5-Bromo-2-ethylpyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular proteins and nucleic acids . The subcellular localization of 5-Bromo-2-ethylpyrimidine can affect its activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding the subcellular localization of 5-Bromo-2-ethylpyrimidine is essential for elucidating its molecular mechanisms and cellular effects.

属性

IUPAC Name |

5-bromo-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJDBHJUUGQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648887 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873331-73-8 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)